molecular formula C11H12ClNO3S B1292477 2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid CAS No. 21056-72-4

2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid

Cat. No.: B1292477
CAS No.: 21056-72-4
M. Wt: 273.74 g/mol
InChI Key: NYIHHVVSWNGRAJ-UHFFFAOYSA-N
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Description

2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid is an organic compound with the molecular formula C10H10ClNO3S It is characterized by the presence of an acetylamino group, a chlorophenyl group, and a sulfanyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorothiophenol and 2-bromo-3-acetylaminopropanoic acid.

    Nucleophilic Substitution: The 4-chlorothiophenol undergoes a nucleophilic substitution reaction with 2-bromo-3-acetylaminopropanoic acid in the presence of a base, such as sodium hydroxide, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of automated reactors and advanced purification techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetylamino moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens (e.g., chlorine, bromine).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. The sulfanyl group may undergo redox reactions, influencing the compound’s biological activity. These interactions collectively contribute to the compound’s effects on cellular processes and its potential therapeutic benefits.

Comparison with Similar Compounds

  • 2-(Acetylamino)-2-[(4-chlorophenyl)sulfanyl]acetic acid
  • 2-(Acetylamino)-3-[(4-bromophenyl)sulfanyl]-propanoic acid
  • 2-(Acetylamino)-3-[(4-methylphenyl)sulfanyl]-propanoic acid

Comparison: 2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., bromophenyl, methylphenyl), the chlorophenyl group enhances the compound’s reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-acetamido-3-(4-chlorophenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIHHVVSWNGRAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633960
Record name N-Acetyl-S-(4-chlorophenyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21056-72-4
Record name N-Acetyl-S-(4-chlorophenyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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